An In-Depth Technical Guide to the Synthesis and Properties of 1,2-di(piperidin-1-yl)ethane-1,2-dithione
An In-Depth Technical Guide to the Synthesis and Properties of 1,2-di(piperidin-1-yl)ethane-1,2-dithione
Executive Summary
This technical guide provides a comprehensive overview of 1,2-di(piperidin-1-yl)ethane-1,2-dithione (DPEDT), a symmetrically substituted dithiooxamide. Dithiooxamides are a class of compounds recognized for their potent metal-chelating properties and as versatile intermediates in organic synthesis. The incorporation of two piperidine moieties, a prevalent scaffold in medicinal chemistry, imparts unique solubility characteristics and potential biological relevance to the DPEDT molecule. This document details robust synthetic methodologies, including the Willgerodt-Kindler reaction and a two-step thionation approach, offering mechanistic insights into these transformations. It further delineates the compound's physicochemical properties, expected spectroscopic signatures for characterization, and explores its potential applications in coordination chemistry, materials science, and drug discovery.
Introduction
Chemical Identity and Structure
1,2-di(piperidin-1-yl)ethane-1,2-dithione, also cataloged as Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis-, is a molecule featuring a central ethanedithioamide core symmetrically substituted with two piperidine rings via nitrogen-carbon bonds.[1] The core structure is defined by two adjacent thiocarbonyl (C=S) groups, which are primarily responsible for its characteristic reactivity and strong affinity for metal ions.
Molecular Structure: S=C(N1CCCCC1)C(N2CCCCC2)=S[1]
The presence of the piperidine heterocycles significantly influences the molecule's steric profile and solubility, rendering it more soluble in organic solvents compared to its parent compound, dithiooxamide. Piperidine and its derivatives are fundamental building blocks in the pharmaceutical industry, found in numerous approved drugs, which suggests that DPEDT could serve as a valuable ligand or intermediate in the development of novel therapeutic agents.[2]
The Dithiooxamide Scaffold: A Core of Versatility
The dithiooxamide functional group is isoelectronic with α-diketones and is known for its ability to act as a bidentate chelating ligand. The sulfur atoms of the two thiocarbonyl groups can coordinate with a single metal center to form a stable five-membered ring. This property has been extensively utilized in analytical chemistry for the detection of metal ions and in the synthesis of coordination polymers and novel materials.[3]
The Piperidine Moiety: Significance in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug design, appearing in drugs targeting a wide range of conditions, including those affecting the central nervous system.[4] Its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional conformations (typically a chair conformation), which is crucial for precise interaction with biological targets. The incorporation of these moieties into the dithiooxamide core enhances lipophilicity and may confer unique pharmacological properties.
Synthesis and Mechanistic Insights
The synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
Primary Synthetic Route: Modified Willgerodt–Kindler Reaction
A highly efficient and direct approach to DPEDT is the Willgerodt–Kindler reaction.[3] This powerful one-pot, three-component reaction synthesizes thioamides from a carbonyl compound, an amine, and elemental sulfur. For DPEDT, a two-carbon electrophile like glyoxal serves as the backbone.
3.1.1 Rationale and Mechanistic Considerations The reaction is believed to proceed through the initial formation of an enamine from the reaction of piperidine and glyoxal. This intermediate is then attacked by sulfur, leading to the formation of the thioamide functionality. The use of two equivalents of piperidine ensures the symmetric substitution of the dithiooxamide core. This one-pot methodology is advantageous due to its operational simplicity and atom economy.[3][5]
3.1.2 Detailed Experimental Protocol
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Materials: Glyoxal (40% solution in water), Piperidine, Elemental Sulfur, and an appropriate solvent such as Dimethylformamide (DMF) or Pyridine.
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Step 1: Reagent Combination: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve elemental sulfur (2.2 equivalents) in a suitable volume of DMF.
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Step 2: Amine Addition: To this solution, add piperidine (2.2 equivalents) dropwise while stirring.
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Step 3: Glyoxal Addition: Slowly add glyoxal (1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.
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Step 4: Reaction: Heat the mixture to 80-100 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Step 5: Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate as a solid.
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Step 6: Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure 1,2-di(piperidin-1-yl)ethane-1,2-dithione.
3.1.3 Synthesis Workflow Diagram
Caption: One-pot Willgerodt-Kindler synthesis workflow for DPEDT.
Alternative Synthetic Route: Two-Step Oxamide Thionation
An alternative and highly effective method involves the synthesis of the corresponding oxamide precursor, 1,2-di(piperidin-1-yl)ethane-1,2-dione, followed by a thionation step.[6]
3.2.1 Rationale and Mechanistic Considerations This route separates the C-N bond formation from the C=S bond formation. Oxalyl chloride is a highly reactive precursor that readily reacts with secondary amines like piperidine to form the stable oxamide. Subsequent thionation using a sulfur-transfer reagent, such as Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅), efficiently converts the carbonyl groups (C=O) into thiocarbonyls (C=S). This method offers excellent control and generally high yields.
3.2.2 Detailed Experimental Protocol
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Part A: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione
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Materials: Oxalyl chloride, Piperidine, Triethylamine (or another non-nucleophilic base), and an anhydrous solvent like Dichloromethane (DCM).
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Step 1: Dissolve piperidine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
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Step 2: Add a solution of oxalyl chloride (1.0 equivalent) in DCM dropwise to the cooled amine solution. Maintain the temperature below 5 °C.
-
Step 3: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
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Step 4: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude oxamide.
-
-
Part B: Thionation to 1,2-di(piperidin-1-yl)ethane-1,2-dithione
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Materials: 1,2-di(piperidin-1-yl)ethane-1,2-dione, Lawesson's Reagent (or P₂S₅), and an anhydrous high-boiling solvent like Toluene or Xylene.
-
Step 1: Suspend the crude oxamide (1.0 equivalent) and Lawesson's Reagent (1.1 equivalents) in anhydrous toluene.
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Step 2: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring by TLC.
-
Step 3: Cool the reaction mixture, filter to remove any inorganic byproducts, and concentrate the filtrate under reduced pressure.
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Step 4: Purify the resulting crude solid by column chromatography (silica gel) or recrystallization to obtain the final product.
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3.2.3 Synthesis Workflow Diagram
Caption: Two-step synthesis of DPEDT via an oxamide intermediate.
Physicochemical and Spectroscopic Properties
The structural features of DPEDT give rise to a distinct set of physical and spectroscopic properties crucial for its identification and characterization.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 24528-76-5 | [1][3][7][8] |
| Molecular Formula | C₁₂H₂₀N₂S₂ | [1][7] |
| Molecular Weight | 256.43 g/mol | [1][7] |
| Appearance | Solid | [7] |
| Purity | ≥95% (Commercially available) | [1][7] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Topological Polar Surface Area | 6.48 Ų | [1] |
| LogP (Computed) | 2.613 | [1] |
Spectroscopic Data Analysis
While published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic features.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Signals corresponding to the piperidine rings would be observed, likely in three distinct regions corresponding to the α-protons (adjacent to N), β-protons, and the γ-proton. These would appear as multiplets in the approximate range of δ 1.5-4.0 ppm.
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¹³C NMR: The carbon spectrum would show characteristic peaks for the piperidine carbons (typically 3 unique signals) and a significantly downfield signal for the thiocarbonyl carbon (C=S), which is expected to appear in the δ 190-210 ppm range.
-
-
Infrared (IR) Spectroscopy:
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The most diagnostic peak in the IR spectrum would be the strong C=S (thione) stretching vibration, typically found in the region of 1250-1050 cm⁻¹.[3]
-
Other important bands include the C-N stretching vibrations of the thioamide bond and the aliphatic C-H stretching and bending vibrations from the piperidine rings (around 2850-2950 cm⁻¹ and 1450 cm⁻¹ respectively).[3]
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 256.4. Fragmentation patterns would likely involve the cleavage of the piperidine rings or the central C-C bond.
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Reactivity and Potential Applications
Coordination Chemistry and Metal Chelation
The primary application anticipated for DPEDT is as a bidentate chelating ligand. The two sulfur atoms can coordinate to transition metal ions (e.g., Ni²⁺, Cu²⁺, Pd²⁺, Pt²⁺) to form highly stable complexes. These complexes are of interest in:
-
Catalysis: As catalysts for various organic transformations.
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Materials Science: For the development of coordination polymers, molecular switches, or electroactive materials.[3]
-
Analytical Chemistry: As sensitive reagents for the colorimetric detection of specific metal ions.
Applications in Drug Discovery and Development
Given the prevalence of the piperidine scaffold in pharmaceuticals, DPEDT and its derivatives are attractive candidates for biological screening.[2] The dithiooxamide core can be considered a unique linker or pharmacophore. Potential areas of investigation include:
-
Enzyme Inhibition: The chelating nature of the molecule could be exploited to target metalloenzymes.
-
Antimicrobial/Anticancer Agents: Thioamides are a known class of compounds with diverse biological activities.
-
Precursor for Heterocyclic Synthesis: The dithiooxamide moiety can serve as a starting point for the synthesis of more complex sulfur- and nitrogen-containing heterocycles, such as thiazoles.
Safety, Handling, and Storage
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Safety: 1,2-di(piperidin-1-yl)ethane-1,2-dithione should be handled in a well-ventilated area or fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1,2-di(piperidin-1-yl)ethane-1,2-dithione is a synthetically accessible and versatile molecule that merges the robust coordination chemistry of dithiooxamides with the pharmacologically significant piperidine scaffold. The synthetic routes outlined in this guide, particularly the one-pot Willgerodt-Kindler reaction, provide efficient access to this compound. Its distinct physicochemical and spectroscopic properties facilitate straightforward characterization. The potential of DPEDT as a chelating ligand for creating novel materials and as a building block in medicinal chemistry warrants further investigation by researchers in both academic and industrial settings.
References
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Ponomareva, T. N., et al. (2020). Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction. ResearchGate. Retrieved January 2, 2026, from [Link]
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Study of the Preparation of N,N′-Disubstituted Monothio Oxamide and Its Reaction with Diamines. (1994). Chemical Journal of Chinese Universities, 15(7), 1020. Retrieved January 2, 2026, from [Link]
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Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. (2021). Molecules, 26(24), 7333. MDPI. Retrieved January 2, 2026, from [Link]
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1,2-Dipiperidinoethane. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. (2020). Molecules, 25(21), 5183. MDPI. Retrieved January 2, 2026, from [Link]
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Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. Retrieved January 2, 2026, from [Link]
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1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
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Synthesis of N,N'-didodecyldithiooxamide. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]
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